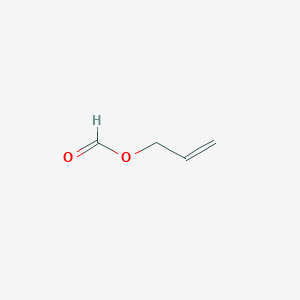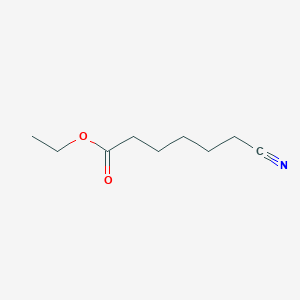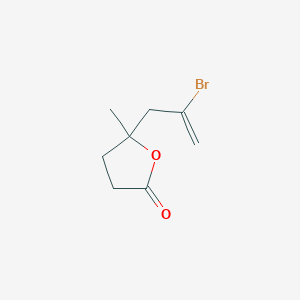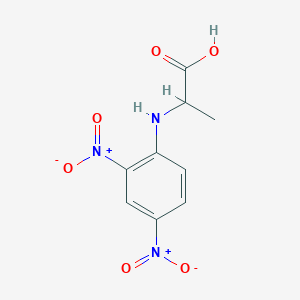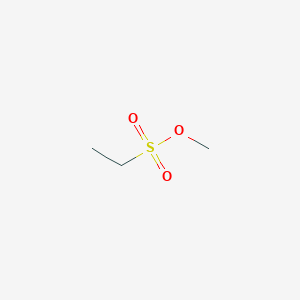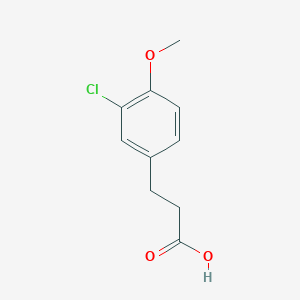![molecular formula C8H7F3N2S B156821 1-[2-(Trifluorometil)fenil]-2-tiourea CAS No. 1736-71-6](/img/structure/B156821.png)
1-[2-(Trifluorometil)fenil]-2-tiourea
Descripción general
Descripción
Thiourea derivatives containing the [2-(trifluoromethyl)phenyl] group have been extensively studied due to their significant role in organic chemistry, particularly as organocatalysts. These compounds are known for their ability to activate substrates through hydrogen bonding, which is crucial in various organic transformations .
Synthesis Analysis
The synthesis of thiourea derivatives often involves the introduction of functional groups that can enhance their catalytic activity. For instance, the synthesis of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a prominent catalyst, has been pivotal in the development of hydrogen-bond organocatalysts . Novel synthetic approaches, such as multicomponent reactions, have been employed to introduce tailorable functional groups like ester or sulfone aryls, providing alternatives to the commonly used 3,5-bis(trifluoromethyl)phenyl motifs .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of intra- and intermolecular hydrogen bonds and other interactions that stabilize the crystal structure. For example, the crystal structure of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea has been determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and specific geometric parameters .
Chemical Reactions Analysis
Thiourea derivatives are known to mediate a variety of chemical reactions. They have been used as chiral solvating agents for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy . Additionally, they have been compared for their catalytic performance in Michael addition reactions, where the presence of trifluoromethyl groups has been shown to influence the yield and selectivity of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the optical properties of chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea derivatives have been studied, with some compounds exhibiting significant electro-optic effects . The privileged 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts has been shown to contribute to their binding properties through the involvement of ortho-CH bonds .
Aplicaciones Científicas De Investigación
Aplicación en la síntesis de fármacos
El grupo trifluorometil, que está presente en “1-[2-(Trifluorometil)fenil]-2-tiourea”, es una característica común en muchos fármacos aprobados por la FDA . Este grupo contribuye a las actividades farmacológicas de estos fármacos . Por lo tanto, “this compound” podría utilizarse potencialmente en la síntesis de nuevas moléculas de fármacos.
Uso como reactivo en la síntesis orgánica
“this compound” puede utilizarse como reactivo en la síntesis orgánica. Puede participar en diversas reacciones químicas para formar nuevos compuestos.
Función como catalizador
Este compuesto también puede actuar como catalizador en la síntesis de otros compuestos. Como catalizador, puede acelerar las reacciones químicas sin consumirse en el proceso.
Uso como ligando en la química de coordinación
En la química de coordinación, “this compound” puede actuar como ligando. Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación.
Potenciales efectos antidepresivos
Las investigaciones han demostrado que “this compound” tiene potenciales efectos antidepresivos . Se ha descubierto que reduce las manifestaciones del estrés en un modelo animal, similar a los efectos de la fluoxetina .
Uso en la modificación de tintes fluorescentes
“this compound” se ha utilizado en la modificación de tintes fluorescentes . Esto puede mejorar las propiedades de los tintes, haciéndolos más adecuados para diversas aplicaciones.
Safety and Hazards
Thiourea, [2-(trifluoromethyl)phenyl]- is considered hazardous. It may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use personal protective equipment .
Direcciones Futuras
Thiourea derivatives have diverse biological activities, like antibacterial and anticancer activities, and they have a high impact on the central nervous system of rodents . They are known for their strong inhibitory effect on Gram-positive pathogens . Their potency was noticeable towards both planktonic and biofilm-forming structures of staphylococcal species . Thiourea-derived connections exert also cytotoxicity against different cell line tissues , as well as the panel of viruses . Additionally, thiourea compounds are extensively used for coordination complexes with metal ions or cyclic derivatives such as tetrazoles that could serve as medicinal agents. Thiourea structures are an important bioactive substructure in various bio-molecules having various biological activities . Therefore, the future directions of thiourea, [2-(trifluoromethyl)phenyl]-, could involve further exploration of its biological activities and potential applications in medicine.
Mecanismo De Acción
Target of Action
The primary target of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. NO plays a crucial role in neurotransmission, immune defense, and regulation of cell death .
Mode of Action
1-[2-(Trifluoromethyl)phenyl]-2-thiourea acts as a potent inhibitor of NOS . By inhibiting NOS, it reduces the production of NO, thereby modulating the physiological processes that NO is involved in .
Biochemical Pathways
The inhibition of NOS affects several biochemical pathways. For instance, it can disrupt processes related to DNA replication, which permits the compound to inhibit replication of both bacterial and cancer cells . The compound’s action on these pathways can lead to various downstream effects, such as the modulation of immune responses and neurotransmission .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of NOS by 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can lead to a reduction in the manifestations of stress in animal models, similar to the effects of fluoxetine . This suggests that the compound may have potential antidepressant effects .
Action Environment
The action of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can be influenced by environmental factors. For example, the interaction with the solvent environment can affect the conformational states of the compound, which in turn can influence its ability to inhibit NOS . Furthermore, the presence of a prototypical substrate can lead to the formation of hydrogen bonds, affecting the compound’s mode of action .
Análisis Bioquímico
Biochemical Properties
1-[2-(Trifluoromethyl)phenyl]-2-thiourea has been found to exhibit significant biochemical activity. It has been reported to have anticancer activity, with potential inhibitory effects on certain types of cancer cells . The compound interacts with various enzymes, proteins, and other biomolecules, which could potentially influence its biochemical properties .
Cellular Effects
The effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea on cellular processes are diverse. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1-[2-(Trifluoromethyl)phenyl]-2-thiourea can vary with different dosages in animal models. At a dose of 0.1 μM, it has been reported to exhibit significant antidepressant-like effects .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFFFHGYOYYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061934 | |
| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-71-6 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-(2-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, [2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(trifluoromethyl)phenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key structural features of [2-(trifluoromethyl)phenyl]thiourea and how are they characterized?
A1: [2-(trifluoromethyl)phenyl]thiourea exhibits distinct structural elements that influence its properties. The molecule features a thiourea group (-NH-CS-NH-) attached to a phenyl ring with a trifluoromethyl (-CF3) substituent at the ortho position. []
- X-ray Crystallography: Reveals the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A study revealed that [2-(trifluoromethyl)phenyl]thiourea forms inversion dimers through N—H⋯S and N—H⋯O hydrogen bonds in its crystal structure. []
Q2: Has [2-(trifluoromethyl)phenyl]thiourea demonstrated any promising biological activities?
A2: While [2-(trifluoromethyl)phenyl]thiourea itself has not been extensively studied for biological activity, closely related compounds containing the [2-(trifluoromethyl)phenyl]thiourea scaffold have shown potential as antimycobacterial agents. [] This suggests that modifications to the core structure could lead to compounds with desirable biological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





